molecular formula C20H24D8O2 B1163426 ω-3 Arachidonic Acid-d8

ω-3 Arachidonic Acid-d8

Cat. No.: B1163426
M. Wt: 312.5
InChI Key: HQPCSDADVLFHHO-LDWVABASSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Role of Stable Isotope-Labeled Polyunsaturated Fatty Acids in Biochemical Investigations

Stable isotope-labeled compounds, particularly PUFAs, are invaluable tools in the field of biochemical research. nih.gov The use of stable isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), allows researchers to trace the metabolic fate of these fatty acids within biological systems. nih.govmdpi.com This is because the labeled molecules are chemically identical to their unlabeled counterparts but can be distinguished by their mass. nih.gov

This technique, known as stable isotope tracing, provides a dynamic view of metabolic processes, a significant advantage over static concentration measurements. mdpi.com It enables the quantification of metabolic fluxes, turnover rates, and the pathways involved in lipid metabolism. Researchers can track the incorporation of labeled fatty acids into various lipid pools, providing insights into lipid synthesis, transport, and degradation. mdpi.com

Stable isotope tracers are considered safe for use in human studies, including in vulnerable populations like children and pregnant women, allowing for repeated investigations. bioscientifica.com This has made them a gold-standard method for studying the metabolism of lipids and lipoproteins in vivo. bioscientifica.com

Significance of Deuterated ω-3 Arachidonic Acid as a Research Tool

Deuterated ω-3 Arachidonic Acid, specifically ω-3 Arachidonic Acid-d8, serves as a crucial tool in several research applications. smolecule.com Its primary use is as an internal standard in mass spectrometry for the accurate quantification of arachidonic acid levels in biological samples. smolecule.comcaymanchem.com The known concentration of the deuterated standard allows for precise measurement of the endogenous, unlabeled arachidonic acid.

Beyond its role as an internal standard, deuterated arachidonic acid is instrumental in metabolic research. pubcompare.ai It allows scientists to track the metabolic pathways of arachidonic acid, distinguishing between endogenously produced and exogenously supplied lipids with high precision. pubcompare.ai This is particularly important in studying inflammation, where arachidonic acid is a key precursor to signaling molecules called eicosanoids. smolecule.commdpi.com

Furthermore, research has explored the use of deuterated PUFAs to modulate metabolic pathways. mdpi.com For instance, deuteration at specific positions on the arachidonic acid molecule has been shown to affect the activity of enzymes like cyclooxygenases (COX), which are involved in the synthesis of pro-inflammatory eicosanoids. mdpi.com This opens up possibilities for controlling inflammatory processes through selective deuteration.

Overview of Advanced Isotopic Tracing in Lipid Metabolism Studies

Advanced isotopic tracing techniques have revolutionized the study of lipid metabolism. acs.orgnih.gov These methods go beyond simple tracking and allow for detailed quantitative analysis of metabolic fluxes. nih.gov

One such advanced technique is dual-isotope labeling. acs.orgacs.org This method involves using two different isotope labels, which helps in the confident identification of labeled species in complex biological samples through a characteristic "doublet peak" in mass spectra. acs.orgnih.gov This approach has been successfully used to track the metabolic fate of exogenous arachidonic acid in studies of ferroptosis, a form of iron-dependent cell death. acs.orgacs.org

Another key aspect of modern isotopic tracing is the use of high-resolution mass spectrometry. researchgate.net Techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are used to separate and detect labeled molecules with high sensitivity and precision. pubcompare.aibioscientifica.com Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is another powerful technique that can provide chemical information and the distribution of molecules at a subcellular level. researchgate.netchalmers.se

These advanced methods, often coupled with sophisticated software for data analysis, enable researchers to gain unprecedented insights into the complex and dynamic nature of lipid metabolism in both health and disease. acs.orgnih.govnih.gov

Properties

Molecular Formula

C20H24D8O2

Molecular Weight

312.5

InChI

InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h3-4,6-7,9-10,12-13H,2,5,8,11,14-19H2,1H3,(H,21,22)/b4-3-,7-6-,10-9-,13-12-/i3D,4D,6D,7D,9D,10D,12D,13D

InChI Key

HQPCSDADVLFHHO-LDWVABASSA-N

SMILES

CC/C=CC/C=CC/C=CC/C=CCCCCCCC(=O)O

Synonyms

ω-3 AA-d8

Origin of Product

United States

Methodological Frameworks for ω 3 Arachidonic Acid D8 Applications

Mass Spectrometry-Based Analytical Techniques

Mass spectrometry (MS) has become an indispensable tool in lipidomics, offering high sensitivity and specificity for the analysis of complex lipid mixtures. The use of isotopically labeled standards, such as ω-3 Arachidonic Acid-d8, is fundamental to achieving accurate and reproducible results across different MS platforms.

Gas Chromatography-Mass Spectrometry (GC-MS) for Lipid Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the quantitative analysis of fatty acids. For the analysis of non-volatile lipids like arachidonic acid, derivatization is a necessary step to increase their volatility. A common method involves conversion to fatty acid methyl esters (FAMEs) or pentafluorobenzyl (PFB) esters.

In a typical workflow, a known amount of this compound is added to a biological sample as an internal standard prior to lipid extraction. The lipids are then extracted and saponified to release the free fatty acids, which are subsequently derivatized. The resulting derivatives are separated by gas chromatography based on their boiling points and retention times on a capillary column and detected by a mass spectrometer.

Negative chemical ionization (NCI) is often employed for the analysis of PFB-derivatized fatty acids, as it provides high sensitivity. The mass spectrometer can be operated in selected ion monitoring (SIM) mode to detect the specific massto-charge ratios (m/z) of the endogenous arachidonic acid and the deuterated internal standard. The ratio of the peak areas of the analyte to the internal standard is used to construct a calibration curve and accurately quantify the amount of arachidonic acid in the sample. This method effectively corrects for any sample loss during preparation and variations in instrument response.

ParameterDescription
Derivatization Conversion to volatile esters (e.g., FAMEs, PFB esters)
Ionization Mode Negative Chemical Ionization (NCI) for high sensitivity with PFB esters
MS Detection Selected Ion Monitoring (SIM) for specific m/z of analyte and standard
Quantification Ratio of analyte peak area to internal standard (ω-3 AA-d8) peak area

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) in Lipidomics

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has emerged as a powerful platform for comprehensive lipidomics analysis, offering the advantage of analyzing intact lipids without the need for derivatization. In this approach, this compound is utilized as an internal standard for the quantification of free arachidonic acid and arachidonic acid-containing lipids.

Reverse-phase liquid chromatography (RPLC) is commonly used to separate lipids based on their hydrophobicity. The separated lipids are then introduced into the mass spectrometer, typically using electrospray ionization (ESI), which is a soft ionization technique that minimizes fragmentation of the parent molecule. The analysis is often performed in negative ion mode for fatty acids, as they readily form [M-H]⁻ ions.

Tandem mass spectrometry (MS/MS) is employed for specific and sensitive detection. In a multiple reaction monitoring (MRM) experiment, a specific precursor ion (the molecular ion of arachidonic acid or its deuterated standard) is selected and fragmented, and a specific product ion is monitored. This high degree of specificity allows for accurate quantification even in complex biological matrices. The use of this compound as an internal standard is crucial for correcting for matrix effects, which are variations in ionization efficiency caused by co-eluting compounds from the sample.

FeatureLC-MS/MS
Chromatography Reverse-Phase Liquid Chromatography (RPLC)
Ionization Electrospray Ionization (ESI), typically in negative mode
Detection Tandem Mass Spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM)
Internal Standard This compound for correction of matrix effects and quantification

Imaging Mass Spectrometry (IMS) for Spatial Lipid Distribution

Imaging Mass Spectrometry (IMS) is a technique that visualizes the spatial distribution of molecules within a thin tissue section without the need for labels. By acquiring mass spectra from a grid of positions across the sample, a molecular image can be generated for any detected m/z value. While direct imaging of this compound as an exogenously administered compound can be performed, it is more commonly used as an internal standard to ensure the reliability of the spatial distribution maps of endogenous arachidonic acid.

In a typical IMS experiment, a tissue section is coated with a matrix that facilitates the desorption and ionization of analytes upon laser irradiation, a technique known as Matrix-Assisted Laser Desorption/Ionization (MALDI). The mass spectrometer then collects a mass spectrum at each discrete location (pixel) on the tissue.

By including this compound in the matrix solution or by spotting it onto the tissue prior to matrix application, it can serve as a reference for signal intensity across the tissue section. This helps to normalize the signal of endogenous arachidonic acid, correcting for variations in matrix crystallization, ionization efficiency, and detector response across the sample. This allows for a more accurate representation of the relative abundance and spatial distribution of arachidonic acid in different anatomical regions of the tissue.

Hydrophilic Interaction-Ion Mobility-Mass Spectrometry (HILIC-IM-MS) for Complex Lipidomes

Hydrophilic Interaction Liquid Chromatography-Ion Mobility-Mass Spectrometry (HILIC-IM-MS) is an advanced analytical technique that provides three dimensions of separation for the analysis of complex lipidomes. This multi-dimensional separation significantly enhances the ability to resolve and identify individual lipid species.

HILIC separates lipids based on the polarity of their headgroups. Following HILIC separation, the ions enter an ion mobility cell where they are separated based on their size, shape, and charge in the gas phase. Finally, the mass-to-charge ratio of the ions is determined by the mass spectrometer.

The use of deuterated standards like this compound is critical in HILIC-IM-MS for both quantification and as a tracer to study lipid metabolism. acs.orgnih.govbiorxiv.org In tracing experiments, cells or organisms are incubated with this compound, which is then incorporated into more complex lipids. The distinct mass shift of the deuterated lipid allows for the differentiation of newly synthesized lipids from the pre-existing lipid pool. The three-dimensional separation provided by HILIC-IM-MS is particularly valuable in these studies for resolving the labeled lipids from the complex background of endogenous lipids. acs.orgnih.gov

Separation DimensionBasis of Separation
HILIC Polarity of lipid headgroups
Ion Mobility Size, shape, and charge of ions in the gas phase
Mass Spectrometry Mass-to-charge ratio of ions

Quantitative Internal Standard Methodologies Utilizing Deuterium (B1214612) Labeling

The fundamental principle behind the use of this compound as an internal standard is isotope dilution mass spectrometry. A known quantity of the deuterated standard is added to the sample at the earliest stage of the analytical workflow. The standard is chemically identical to the analyte of interest, meaning it behaves similarly during extraction, derivatization, and chromatographic separation.

However, because of the mass difference, the mass spectrometer can distinguish between the analyte and the internal standard. Any loss of the analyte during sample preparation will be accompanied by a proportional loss of the internal standard. Similarly, any variation in ionization efficiency will affect both the analyte and the standard to the same extent.

By measuring the ratio of the signal from the endogenous analyte to the signal from the known amount of the deuterated internal standard, an accurate quantification can be achieved. This approach is considered the gold standard for quantitative analysis in mass spectrometry as it provides the highest level of accuracy and precision.

Stable Isotope Tracing Experimental Designs

Stable isotope tracing is a powerful technique to investigate the dynamics of metabolic pathways in living systems. In this experimental design, a substrate labeled with a stable isotope, such as this compound, is introduced to cells, tissues, or whole organisms. The labeled substrate is then metabolized and incorporated into various downstream products. By tracking the appearance of the isotope label in different molecules over time, researchers can elucidate metabolic pathways, measure metabolic fluxes, and understand how these processes are altered in different physiological or pathological states.

A common experimental design involves a "pulse-chase" experiment. In the "pulse" phase, the biological system is exposed to the labeled substrate (e.g., this compound) for a defined period. During this time, the labeled fatty acid is taken up by the cells and incorporated into various lipid classes, such as phospholipids, triglycerides, and cholesterol esters.

In the "chase" phase, the labeled substrate is removed and replaced with an unlabeled medium. The metabolic fate of the incorporated label is then monitored over time. This allows researchers to study the turnover rates of different lipid pools and the conversion of arachidonic acid into its various metabolites, including eicosanoids. The analysis of the labeled and unlabeled lipid species is typically performed using LC-MS/MS, which can differentiate and quantify the isotopologues.

For example, a study might investigate the effect of a drug on arachidonic acid metabolism. Two groups of cells would be cultured, one treated with the drug and one serving as a control. Both groups would be pulsed with this compound. By comparing the incorporation of the deuterium label into different lipid species between the two groups, the researchers could determine how the drug affects the pathways of arachidonic acid metabolism.

Complementary Spectroscopic and Imaging Methods

To fully leverage the information provided by this compound, it is often used in conjunction with a range of advanced spectroscopic and imaging techniques. These methods allow for the detection and characterization of the deuterated molecule and its metabolites within complex biological samples.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure and dynamics of molecules. nih.gov High-resolution NMR, including 1H, 13C, and 31P-NMR, has been successfully employed for the structural and analytical investigation of unsaturated lipids. nih.gov While NMR generally has lower sensitivity compared to mass spectrometry, it provides detailed structural information without the need for specific standards. nih.gov

In the context of this compound, NMR can be used to confirm the position and extent of deuterium labeling. Furthermore, 2H (deuterium) NMR can directly probe the deuterated sites within the molecule and its metabolites, providing unique insights into their structure and environment. Techniques like Heteronuclear Single Quantum Coherence (HSQC) spectroscopy can be used to correlate the signals of protons and their directly attached carbon atoms, which is useful for identifying specific chemical groups within fatty acid chains. magritek.com

The following table highlights some characteristic 1H NMR signals for different chemical groups in fatty acids, which can be used to analyze samples containing this compound.

Chemical GroupTypical 1H NMR Chemical Shift (ppm)
Methyl (ω1)~0.9
Methylene (CH2)~1.3
Allylic (CH2)~2.0
Olefinic (CH)~5.3

This table is based on general data for fatty acids and can be applied to the analysis of this compound. magritek.com

Raman imaging is a non-invasive technique that provides detailed chemical information based on the vibrational properties of molecules. A key advantage of using deuterated compounds like this compound with Raman spectroscopy is that the carbon-deuterium (C-D) bond has a characteristic vibrational frequency that appears in a "silent" region of the cellular Raman spectrum. This allows for the specific and sensitive detection of the deuterated molecule without interference from other cellular components.

This technique can be used to visualize the subcellular distribution of this compound and its metabolites. For instance, it can be used to map the incorporation of the deuterated fatty acid into lipid droplets within cells. Advanced techniques like Coherent Anti-Stokes Raman Scattering (CARS) microscopy can provide faster imaging speeds compared to spontaneous Raman imaging, enabling the tracking of dynamic changes in the distribution of deuterated lipids. acs.org

The ability to directly image the C-D bonds provides a powerful tool for studying the spatial and temporal dynamics of fatty acid metabolism at the single-cell level.

Applications in Lipid and Fatty Acid Metabolic Pathway Elucidation

Investigations of ω-3 Fatty Acid Biosynthesis and Transformation

Stable isotope tracers are instrumental in mapping the intricate pathways of fatty acid biosynthesis and transformation. By introducing a labeled compound like ω-3 Arachidonic Acid-d8, scientists can track its conversion into various other molecules, providing insights into enzyme kinetics and pathway fluxes. bioscientifica.comnih.gov

The study of de novo fatty acid synthesis, the process of creating fatty acids from precursors like acetyl-CoA, is greatly facilitated by stable isotope labeling. nih.govresearchgate.net In animal models, administering a deuterated fatty acid allows researchers to trace the incorporation of the label into various lipid pools and identify the relative contributions of synthesis versus dietary uptake. nih.goveurisotop.com While ω-3 arachidonic acid is a minor fatty acid, its synthesis from the essential ω-3 fatty acid, α-linolenic acid (ALA), involves a series of elongation and desaturation steps. frontiersin.org Using a labeled tracer helps quantify the efficiency of this conversion pathway, which is known to be influenced by factors such as diet and genetics.

The production of long-chain polyunsaturated fatty acids (PUFAs) like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) from their 18-carbon precursors, ALA and linoleic acid (LA), involves a series of desaturation and elongation enzymes. researchgate.netnih.govyoutube.com The ω-3 and ω-6 fatty acid pathways compete for the same set of enzymes. nih.gov Introducing a labeled tracer can elucidate the kinetics and substrate preferences of these enzymes. For instance, ω-3 fatty acid desaturase is a key enzyme in converting ω-6 fatty acids to ω-3 fatty acids. frontiersin.org Studies using deuterated tracers can precisely measure the rate of conversion of an ω-6 precursor to an ω-3 product, or vice-versa, providing critical data on the regulation of these competing pathways.

Arachidonic acid is a primary substrate for several enzyme systems, including cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) enzymes, which produce a vast array of signaling molecules known as eicosanoids. nih.govmdpi.comnih.gov These metabolites are involved in inflammation and other physiological processes. nih.govyoutube.com Using this compound allows for the unambiguous identification of its specific oxidative metabolites. nih.gov The mass shift introduced by the deuterium (B1214612) atoms makes it possible to distinguish the metabolites of the tracer from the much larger pool of metabolites derived from endogenous ω-6 arachidonic acid. nih.govacs.orgbiorxiv.org

Research has shown that deuteration at the bis-allylic positions, which are prone to hydrogen abstraction, can significantly slow down the rate of both enzymatic and non-enzymatic oxidation due to the kinetic isotope effect. nih.govmdpi.comacs.org This property allows researchers to modulate the production of certain eicosanoids and study the downstream effects. nih.govdoaj.org

Tracking of Arachidonic Acid Subcellular Trafficking and Fate

Understanding where fatty acids travel within a cell and how they are utilized is crucial for comprehending cellular lipid dynamics. Deuterium labeling is an effective tool for tracing the movement and incorporation of fatty acids into various cellular compartments and lipid classes. nih.govnih.govnih.gov

Virtually all cellular arachidonic acid is found esterified in membrane phospholipids. caymanchem.com Upon entering a cell, free fatty acids are rapidly incorporated into complex lipids to be stored or used for structural and signaling purposes. mdpi.com Studies using labeled arachidonic acid have demonstrated its incorporation into various phospholipid classes, including phosphatidylcholine (PC), phosphatidylethanolamine (B1630911) (PE), phosphatidylinositol (PI), and phosphatidylserine (B164497) (PS). nih.govresearchgate.netnih.gov Using this compound enables researchers to specifically track the fate of this particular isomer, differentiating its incorporation patterns from the more abundant ω-6 arachidonic acid. This can reveal preferences of certain phospholipid species or cell types for incorporating ω-3 fatty acids. semanticscholar.orgnih.gov For example, research in rat brain membranes showed that the incorporation of arachidonic acid was most efficient in inositol (B14025) glycerophospholipids (PI). nih.gov

Before it can be metabolized or incorporated into complex lipids, arachidonic acid must be activated to its coenzyme A (CoA) thioester, arachidonoyl-CoA. This reaction is catalyzed by arachidonoyl-CoA synthetase (also known as arachidonate—CoA ligase). caymanchem.comwikipedia.org Studies on the substrate specificity of this enzyme are critical. It has been shown that ω-3 arachidonic acid is an inhibitor of arachidonoyl-CoA synthetase. caymanchem.com The use of deuterated substrates can also reveal kinetic isotope effects that provide insight into enzymatic mechanisms. mdpi.comacs.org For example, studies with deuterated ω-6 arachidonic acid have been used to probe the enzymatic activity of COX-2, 5-LOX, and 15-LOX-2, revealing how deuteration at specific positions affects the kinetic parameters of these enzymes. mdpi.comnih.gov

Table 1: Inhibitory Activity of ω-3 Arachidonic Acid Against Arachidonoyl-CoA Synthetase
Enzyme SourceInhibitory ConstantValue
Human Platelet MembranesKi14 µM
Calf Brain ExtractsIC50~5 µM

Data derived from studies on the non-deuterated ω-3 arachidonic acid, indicating its interaction with a key enzyme in arachidonic acid metabolism. caymanchem.com

Table 2: Example Kinetic Parameters of Human COX-2 with Deuterated (ω-6) Arachidonic Acid Isotopologues
SubstrateKM (µM)Vmax (µM/min)
Arachidonic Acid (AA)5.1 ± 0.41.5 ± 0.1
13,13-d2-AA11.0 ± 0.90.4 ± 0.1
7,7,10,10,13,13-d6-AA11.2 ± 1.50.3 ± 0.1

This table shows kinetic data for the ω-6 isomer of arachidonic acid, illustrating the type of detailed findings that can be obtained using deuterated fatty acids to study enzyme-specific interactions. mdpi.com Similar methodologies are applied to investigate the metabolism of ω-3 isomers.

Elucidation of Eicosanoid and Oxylipin Biosynthetic Networks

The use of stable isotope-labeled compounds, such as this compound, is a cornerstone of modern lipidomics for unraveling the complex networks of eicosanoid and oxylipin biosynthesis. This deuterated analog of ω-3 arachidonic acid serves as a powerful tracer, enabling researchers to meticulously track the metabolic fate of this specific omega-3 fatty acid within cellular systems. By introducing this compound, scientists can differentiate its metabolic products from the endogenous, unlabeled lipid pool, providing precise insights into pathway dynamics, enzyme kinetics, and substrate competition.

Eicosanoids and other oxylipins are potent signaling molecules derived from 20-carbon polyunsaturated fatty acids, primarily the omega-6 arachidonic acid (AA) and omega-3 fatty acids like eicosapentaenoic acid (EPA) and ω-3 arachidonic acid. wikipedia.orgnih.gov These molecules are synthesized through three major enzymatic pathways:

Cyclooxygenase (COX) : Produces prostaglandins (B1171923) and thromboxanes.

Lipoxygenase (LOX) : Produces leukotrienes, hydroxyeicosatetraenoic acids (HETEs), and specialized pro-resolving mediators (SPMs) like resolvins. nih.gov

Cytochrome P450 (CYP) : Produces epoxides (epoxyeicosatrienoic acids or EETs) and additional hydroxylated fatty acids. nih.govmdpi.com

A critical aspect of eicosanoid biology is the competition between omega-6 and omega-3 fatty acids for the same metabolic enzymes. mdpi.comyoutube.com This competition is significant because the resulting eicosanoids often have different, and sometimes opposing, biological activities. Generally, eicosanoids derived from ω-6 arachidonic acid are pro-inflammatory, while those from ω-3 fatty acids are considered less inflammatory or even anti-inflammatory and pro-resolving. mdpi.com

The application of this compound allows for the direct investigation of this competitive metabolism. When introduced into a cell or organism, it competes with endogenous ω-6 arachidonic acid for access to COX, LOX, and CYP enzymes. Using mass spectrometry-based lipidomics, researchers can simultaneously detect and quantify both the deuterated (d8) metabolites from the ω-3 tracer and the non-deuterated (d0) metabolites from the endogenous ω-6 precursor. mdpi.comnih.gov This dual-tracking capability provides a clear picture of how the presence of an omega-3 substrate alters the entire eicosanoid and oxylipin profile.

Detailed Research Findings

Studies utilizing similar stable isotope tracers have demonstrated that dietary supplementation with omega-3 fatty acids can significantly shift the balance of eicosanoid production. For instance, research has shown that increased availability of omega-3 fatty acids leads to their incorporation into cell membranes, partially replacing ω-6 arachidonic acid. researcher.life Upon cell stimulation, the released fatty acid mixture contains both ω-3 and ω-6 precursors.

Specifically, CYP epoxygenases have been shown to metabolize omega-3 fatty acids like EPA with high efficiency, in some cases with a higher efficiency than for ω-6 arachidonic acid. nih.gov This leads to the formation of epoxy-metabolites such as 17,18-epoxyeicosatetraenoic acid (17,18-EEQ) from EPA. nih.govresearchgate.netahajournals.org The use of this compound would enable researchers to precisely quantify the rate of formation of its corresponding deuterated epoxides and compare it directly to the formation of EETs from endogenous ω-6 arachidonic acid under various conditions.

Furthermore, this labeled tracer is instrumental in identifying and quantifying the production of specific families of signaling lipids. For example, the LOX pathway acting on ω-3 fatty acids is known to produce the E-series resolvins, which are potent SPMs involved in the active resolution of inflammation. wikipedia.org By tracking the d8 label, researchers can elucidate the complete metabolic network leading to these pro-resolving mediators and understand how their production is regulated.

The data derived from such tracer experiments are invaluable for constructing kinetic models of lipid metabolism and for understanding how pathological conditions or therapeutic interventions can alter these critical signaling networks.

Data Tables

Table 1: Major Enzymatic Pathways and Metabolite Classes from ω-3 vs. ω-6 Arachidonic Acid
Enzymatic PathwaySubstratePrimary Metabolite ClassesGeneral Biological Role
Cyclooxygenase (COX)ω-6 Arachidonic Acid2-series Prostaglandins (e.g., PGE2), 2-series Thromboxanes (e.g., TXA2)Pro-inflammatory, Pro-thrombotic
ω-3 Arachidonic Acid3-series Prostaglandins (e.g., PGE3), 3-series Thromboxanes (e.g., TXA3)Less Inflammatory, Less Pro-thrombotic
Lipoxygenase (LOX)ω-6 Arachidonic Acid4-series Leukotrienes (e.g., LTB4), Hydroxyeicosatetraenoic acids (HETEs)Pro-inflammatory, Chemotactic
ω-3 Arachidonic Acid5-series Leukotrienes (e.g., LTB5), E-series ResolvinsLess Inflammatory, Pro-resolving
Cytochrome P450 (CYP)ω-6 Arachidonic AcidEpoxyeicosatrienoic acids (EETs), 20-HETEVasodilatory, Angiogenic, Pro-hypertensive (20-HETE)
ω-3 Arachidonic AcidEpoxyeicosatetraenoic acids (EEQs)Vasodilatory, Anti-arrhythmic
Table 2: Application of this compound in Pathway Elucidation
Research ApplicationMethodologyExpected Outcome/Insight
Quantification of Pathway FluxIntroduce ω-3 AA-d8 into cell culture or animal model; analyze lipids using LC-MS/MS.Determine the rate of conversion of ω-3 AA into specific deuterated eicosanoids and oxylipins, providing a quantitative measure of pathway activity.
Analysis of Enzyme Substrate CompetitionCo-incubate ω-3 AA-d8 with unlabeled ω-6 AA; measure the ratio of deuterated to non-deuterated products.Directly assess the preference of COX, LOX, and CYP enzymes for ω-3 vs. ω-6 substrates and how this competition alters the overall eicosanoid profile.
Discovery of Novel MetabolitesAnalyze complex biological samples from systems treated with ω-3 AA-d8 using high-resolution mass spectrometry.Identify new or low-abundance ω-3 derived oxylipins by searching for the unique mass signature of the d8-label.
Internal Standard for QuantificationSpike biological samples with a known amount of ω-3 AA-d8 prior to extraction and analysis.Accurate quantification of the endogenous, non-deuterated ω-3 arachidonic acid in the sample. caymanchem.com

Mechanistic Studies in Cellular and Animal Model Systems

In Vitro Cellular Metabolism and Signaling Investigations

In cell-based assays, ω-3 Arachidonic Acid-d8 serves as a powerful tool to dissect the intricate processes of fatty acid metabolism and signaling at a subcellular level.

Lipid Dynamics in Cell Culture Models (e.g., neuroblastoma cells)

Neuroblastoma cells, like other cancer cells, exhibit altered lipid metabolism to support rapid proliferation. nih.gov Understanding the dynamics of fatty acid uptake and incorporation is crucial. Studies on neuroblastoma cells have demonstrated that they actively take up various fatty acids, including linoleic and linolenic acids, and incorporate them primarily into phospholipids, which are essential components of cell membranes. researcher.life The transport of fatty acids across the plasma membrane is a key step, facilitated by proteins such as CD36. mdpi.com

The use of a deuterated tracer like this compound enables researchers to meticulously follow the journey of an exogenous fatty acid within the cell. By using mass spectrometry, scientists can differentiate the labeled fatty acid from the pre-existing unlabeled pool and determine its rate of uptake and the specific lipid classes it is incorporated into, such as phospholipids, triglycerides, and cholesterol esters. This technique provides a dynamic view of how neuroblastoma cells process fatty acids and remodel their membranes, which is fundamental to their growth and survival. nih.gov

Role in Oxidative Stress and Lipid Peroxidation Pathways (e.g., ferroptosis models)

Ferroptosis is a form of regulated cell death driven by iron-dependent lipid peroxidation, particularly of polyunsaturated fatty acids (PUFAs) within cell membranes. nih.govmdpi.com Arachidonic acid, a PUFA, is a key substrate for lipid peroxidation in this process. nih.govacs.org

Deuterated fatty acids have become indispensable tools for studying ferroptosis. In studies using cancer cell lines like HT-1080, researchers have employed deuterated arachidonic acid (dAA) to trace its fate during induced ferroptosis. acs.orgresearchgate.net These investigations revealed that dAA is incorporated into various lipid classes. Upon induction of ferroptosis, the levels of non-oxidized lipids containing dAA decrease, while the levels of their oxidized counterparts increase, providing direct evidence of the role of lipid peroxidation in this cell death pathway. acs.org This methodology allows for the precise identification of the specific lipid species that become oxidized and lead to cell death.

Further studies have shown that the combination of arachidonic acid and other stimuli, such as interferon-gamma (IFNγ), can coordinately induce ferroptosis in tumor cells. nih.gov The use of deuterated arachidonic acid in these experiments helps to confirm the direct involvement of the fatty acid in the observed lipid reactive oxygen species (ROS) increase and subsequent cell death. nih.gov

Interactive Table: Use of Deuterated Arachidonic Acid in Ferroptosis Studies

Cell ModelStimulusDeuterated TracerKey FindingCitation
HT-1080 FibrosarcomaRSL3 (GPX4 Inhibitor)d-Arachidonic AcidTracer incorporated into lipids; oxidized lipid products increased during ferroptosis, while non-oxidized forms decreased. acs.org
Yumm5.2 MelanomaIFNγArachidonic Acid-d5Demonstrated that the combination of IFNγ and arachidonic acid induces tumor cell death via ferroptosis. nih.gov

Impact on Cellular Lipid Homeostasis in Response to External Stimuli

Cells must constantly adjust their lipid metabolism to maintain homeostasis in response to various external signals and stresses. Arachidonic acid and its metabolites, known as eicosanoids, are potent signaling molecules that regulate numerous cellular processes. caymanchem.comresearchgate.net External stimuli can trigger the release of arachidonic acid from membrane phospholipids, initiating signaling cascades. nih.govnih.gov

Isotopically labeled fatty acids like this compound are instrumental in studying these dynamic responses. By introducing the tracer during or after a specific stimulus (e.g., an inflammatory mediator or growth factor), researchers can quantify how the cell alters its handling of this specific fatty acid. This includes tracking changes in its incorporation into storage lipids versus signaling lipids, or its preferential release from membranes. For instance, studies in macrophages have shown that arachidonic acid itself can act as a stimulus, inducing a rapid influx of cytoplasmic calcium and activating downstream signaling pathways like the p38 MAP kinase cascade. nih.gov Using a deuterated tracer in such an experiment would allow for a direct correlation between the uptake and metabolic processing of the fatty acid and the activation of these critical signaling events.

In Vivo Animal Model Research

In whole-animal studies, stable isotope tracers provide a safe and effective way to investigate complex metabolic fluxes and tissue-specific lipid handling in a physiological context. ckisotopes.comnih.gov

Brain Lipid Metabolism and Fatty Acid Uptake/Distribution in Rodent Models

The brain has a unique and highly regulated lipid composition, rich in PUFAs, which are essential for neuronal structure and function. mdpi.com Understanding how fatty acids are taken up from the bloodstream, distributed across different brain regions, and metabolized is a key area of neuroscience research.

Studies in rodent models using deuterium-labeled fatty acids have been pivotal in this field. When administered to rats and mice, labeled essential fatty acids are taken up by the brain within hours. nih.gov Subsequent analysis using mass spectrometry allows for the detection of the tracer and its metabolic products in different brain regions, such as the cerebellum and cerebral cortex, revealing regional differences in uptake and metabolism. nih.gov

This technique has also been applied to models of neurodegenerative diseases. In a mouse model of Alzheimer's disease, a diet containing deuterated PUFAs led to the significant incorporation of deuterium (B1214612) into arachidonic acid within the brain. nih.govresearchgate.net This incorporation was associated with a reduction in lipid peroxidation products and a decrease in amyloid β-peptides in the hippocampus, demonstrating a direct link between fatty acid metabolism and key pathological features of the disease. nih.govresearchgate.net The use of stable isotope labeling is sensitive enough to allow for the quantitative analysis of fatty acid distribution throughout the brain. uwl.ac.uk

Interactive Table: Use of Deuterated Fatty Acids in Rodent Brain Studies

Animal ModelTracer AdministeredKey Brain FindingsCitation
Rats and Mice (Developing)Deuterium-labeled linoleic and linolenic acidsDemonstrated uptake of labeled fatty acids into the brain and their conversion into intermediates like 20:5n-3 and 22:5n-3. Showed greater uptake of linolenic acid into the cerebellum. nih.gov
APP/PS1 Mouse (Alzheimer's Model)Diet with deuterated PUFAsHigh incorporation of deuterium into brain arachidonic acid; reduced cerebral lipid peroxidation products (isoprostanes); reduced amyloid β-peptides in the hippocampus. nih.govresearchgate.net

Influence on Tissue-Specific Lipid Profiles

The metabolism of arachidonic acid varies significantly among different tissues, leading to distinct profiles of bioactive lipid mediators. nih.gov For example, the major cyclooxygenase metabolites of arachidonic acid in the lung and heart are different from those produced in the brain or kidney. nih.gov

Neurobiological Implications in Disease Models (e.g., Alzheimer's disease models)

Arachidonic acid (AA), an omega-6 polyunsaturated fatty acid, is a key component of neuronal cell membranes and a precursor to a variety of potent signaling molecules known as eicosanoids. researchgate.net Its metabolism is intricately linked with neuroinflammatory processes, which are considered a hallmark of Alzheimer's disease (AD).

In the context of AD models, studies have shown that the metabolism of AA is significantly altered. Research indicates that levels of free AA and its metabolites can be elevated in the brains of AD patients and in animal models of the disease. sciencebase.com This dysregulation is thought to contribute to the neuroinflammation, synaptic dysfunction, and neuronal cell death observed in AD.

One of the primary pathways for AA metabolism involves the cyclooxygenase (COX) enzymes, which produce prostaglandins (B1171923). Prostaglandin (B15479496) E2 (PGE2), a major product of COX-2, has been shown to have both neurotoxic and neuroprotective effects depending on the context. jneurology.com In AD models, increased COX-2 expression and PGE2 levels are often associated with enhanced neuroinflammation and excitotoxicity.

Another significant metabolic route for AA is through the lipoxygenase (LOX) pathway, leading to the production of leukotrienes and other inflammatory mediators. The 5-lipoxygenase (5-LOX) pathway, in particular, has been implicated in the production of pro-inflammatory leukotrienes that may contribute to AD pathology.

The use of arachidonic acid-d8 in such studies would allow researchers to accurately quantify the dynamic changes in AA levels and its various metabolites within different brain regions of AD animal models. This stable isotope dilution mass spectrometry approach provides a highly sensitive and specific method for tracking the flux of AA through different enzymatic pathways, offering insights into which pathways are most affected in the disease state.

Table 1: Key Research Findings on Arachidonic Acid in Alzheimer's Disease Models

FindingImplication in Alzheimer's DiseaseModel System
Increased levels of free Arachidonic Acid in the hippocampus. sciencebase.comMay contribute to neuronal hyperexcitability and damage.Mouse model of AD
Elevated expression of COX-2 and 5-LOX enzymes.Increased production of pro-inflammatory eicosanoids.Post-mortem human brain tissue, animal models
Inhibition of AA metabolic pathways reduces amyloid-beta production. nih.govSuggests a role for AA metabolites in amyloid precursor protein processing.Cellular and mouse models of AD
Dietary supplementation with AA can exacerbate amyloid plaque deposition. nih.govHighlights the potential influence of dietary fatty acids on AD pathology.Transgenic mouse model of AD

Assessment of Metabolic Disturbances in Response to Environmental Factors (e.g., mycotoxin exposure)

Mycotoxins, toxic secondary metabolites produced by fungi, are common contaminants of food and feed and can induce a wide range of adverse health effects, including metabolic disturbances. The assessment of these disturbances often involves lipidomic analyses, where the use of deuterated internal standards like arachidonic acid-d8 is essential for accurate quantification.

Exposure to certain mycotoxins can induce oxidative stress and inflammation, processes in which arachidonic acid metabolism plays a central role. For instance, mycotoxins can activate phospholipase A2 enzymes, leading to the release of AA from cell membranes. This liberated AA can then be metabolized into pro-inflammatory eicosanoids, contributing to the toxic effects of the mycotoxin.

Stable isotope dilution assays using compounds like arachidonic acid-d8 are considered the gold standard for the quantitative analysis of mycotoxins and their metabolic effects. nih.govresearchgate.net In studies investigating the impact of mycotoxin exposure, researchers can use arachidonic acid-d8 to precisely measure changes in the levels of endogenous AA and its metabolites in various biological samples, such as plasma, urine, or tissue homogenates. This allows for a detailed assessment of how mycotoxin exposure perturbs lipid metabolism and inflammatory signaling pathways.

For example, a study might investigate the effects of aflatoxin B1, a potent hepatocarcinogenic mycotoxin, on hepatic lipid metabolism. By using arachidonic acid-d8 as an internal standard, researchers could quantify the changes in the hepatic levels of AA and its pro-inflammatory metabolites, providing insights into the mechanisms of aflatoxin-induced liver damage.

Table 2: Application of Stable Isotope Labeled Arachidonic Acid in Mycotoxin Research

ApplicationMethodological AdvantageStudied Environmental Factor
Quantification of changes in arachidonic acid metabolism.High accuracy and precision in measuring lipid mediators.Mycotoxin exposure (e.g., aflatoxins, ochratoxin A)
Tracing the flux of arachidonic acid through inflammatory pathways.Enables detailed mechanistic studies of toxicant action.Fungal toxins in contaminated food
Biomarker discovery for mycotoxin-induced metabolic disruption.Sensitive detection of subtle changes in lipid profiles.Environmental contaminants

Computational and Bioinformatic Advancements for Deuterated Lipidomics Data

Algorithmic Development for Isotopic Peak Detection and Quantification

The precise quantification of lipids using deuterated standards like ω-3 Arachidonic Acid-d8 relies on algorithms capable of distinguishing the mass spectral peaks of the deuterated (heavy) isotopologue from the endogenous (light) compound. The primary challenge in this process is the natural occurrence of heavy isotopes (primarily ¹³C), which creates a pattern of isotopologue peaks for any given molecule.

Advanced peak detection algorithms are designed to address several key issues:

Baseline and Noise Reduction: The initial step in processing raw mass spectrometry data involves algorithms that reduce baseline drift and electronic noise to improve the signal-to-noise ratio for accurate peak detection. nih.gov

Isotopic Pattern Deconvolution: Algorithms must correct for the contribution of naturally occurring isotopes. For instance, the M+2 peak of a lipid with one double bond can overlap with the monoisotopic peak of its saturated counterpart, an issue known as Type II isotopic overlap. nih.gov Correction algorithms use the known natural abundance of isotopes to calculate the theoretical isotopic distribution and subtract its contribution from the observed signal of the deuterated standard. nih.gov

Peak Picking and Alignment: Peak picking algorithms identify ion signals corresponding to specific lipids in the mass spectrum. researchgate.net In liquid chromatography-mass spectrometry (LC-MS), these peaks must also be aligned across different samples based on their retention time to ensure consistent comparison. researchgate.net

These computational steps are foundational for accurately determining the concentration of endogenous lipids by comparing their peak intensities to the known concentration of the spiked deuterated standard.

Algorithmic ApproachPrimary FunctionKey Challenge AddressedRelevant Techniques
Matched FiltrationDenoising and peak picking by assuming a specific peak shape (e.g., Gaussian). researchgate.netDetection of low-intensity peaks with low signal-to-noise ratios. researchgate.netLC-MS
Isotope CorrectionCorrects for the overlap of naturally occurring heavy isotopes (e.g., ¹³C) with the deuterated signal. nih.govType I and Type II isotopic peak overlap, ensuring accurate quantification. nih.govDirect Infusion MS, LC-MS
Chromatographic AlignmentAligns retention times of detected peaks across multiple experimental runs.Corrects for minor variations in chromatography, enabling comparative analysis.LC-MS
Feature DetectionIdentifies and extracts meaningful signals (features) from complex raw data. nih.govDistinguishes true metabolic signals from background noise and artifacts.Untargeted Metabolomics

Software Tools for Labeled Metabolite Identification and Annotation

A variety of software tools have been developed to automate and streamline the analysis of lipidomics data from stable isotope labeling experiments. These platforms integrate algorithms for peak detection, quantification, and metabolite identification. While many tools are designed for general metabolomics, several are specifically tailored for the unique challenges of lipidomics. cardiff.ac.uk

The general workflow in these software tools involves processing raw data files from the mass spectrometer to generate a list of features, which are then annotated based on their mass-to-charge ratio (m/z), retention time, and fragmentation patterns (MS/MS spectra). nih.gov When using deuterated standards like this compound, these tools can specifically search for the expected mass shift to confirm the presence and quantity of the standard and the corresponding endogenous lipid.

For stable isotope tracing studies, where the goal is to follow the metabolic fate of a labeled precursor, specialized software is required. These tools can trace the incorporation of deuterium (B1214612) from a tracer molecule into various downstream metabolites, helping to elucidate metabolic pathways. acs.orgscripps.edu

Software ToolPrimary ApplicationKey Features for Deuterated Lipidomics
LipidrAn open-source R/Bioconductor package for comprehensive lipidomics analysis. clipidomics.comImports data from various platforms, performs normalization and statistical analysis. clipidomics.com
SkylineBuilds quantitative methods for targeted proteomics and metabolomics. clipidomics.comSupports Selected Reaction Monitoring (SRM) and Multiple Reaction Monitoring (MRM) for precise quantification against an internal standard. clipidomics.com
LipidFinder 2.0Informatics pipeline designed to filter common artifacts in LC-MS lipidomics data. cardiff.ac.ukRemoves non-lipid metabolites, contaminants, and in-source fragments to improve data quality. cardiff.ac.uk
MetaboAnalystA web-based platform for comprehensive metabolomics data analysis and interpretation. nih.govPerforms statistical analysis, enrichment analysis, and pathway mapping. nih.gov

Kinetic Modeling and Flux Analysis of Isotopic Data

Stable isotope tracing with deuterated compounds provides a dynamic view of metabolism that cannot be achieved with simple concentration measurements. By introducing a deuterated tracer and measuring its incorporation into various metabolites over time, researchers can determine the rates, or fluxes, of metabolic pathways. nih.gov

A key consideration in these studies is the kinetic isotope effect (KIE), where the presence of a heavier isotope like deuterium can alter the rate of a chemical reaction. wikipedia.org The carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond, which can lead to a slower rate of reactions that involve breaking this bond. ansto.gov.au This effect can be significant and must be accounted for in kinetic models. nih.gov For instance, studies on deuterated polyunsaturated fatty acids have demonstrated that substitution at specific positions can dramatically reduce the rate of enzymatic oxygenation. scispace.comacs.org

Kinetic modeling uses the time-course data of isotope labeling to fit mathematical models of metabolic networks. This allows for the calculation of metabolic flux rates, providing quantitative insights into the activity of specific pathways. For a lipid like ω-3 Arachidonic Acid, this could involve modeling its esterification into complex lipids, its release, and its subsequent conversion into various eicosanoids.

ParameterDescriptionSignificance in Lipidomics
Metabolic FluxThe rate of turnover of molecules through a metabolic pathway. nih.govQuantifies the activity of lipid biosynthesis, remodeling, and catabolism pathways.
Pool SizeThe total concentration of a given metabolite in a specific compartment. nih.govProvides a static measure of metabolite abundance at a given time point.
Labeling Half-Time (t₁/₂)The time required for half of the metabolite pool to become labeled with the isotope. nih.govUsed to calculate flux; a shorter half-time indicates a higher flux. nih.gov
Kinetic Isotope Effect (KIE)A change in the reaction rate of a chemical reaction when an atom in the reactants is replaced by one of its heavier isotopes. wikipedia.orgMust be considered as it can alter metabolic rates of the deuterated tracer compared to its endogenous counterpart. nih.gov

Integration with Lipidomics Databases and Pathway Analysis Platforms

Once lipid species are identified and quantified using standards like this compound, the final step is to interpret the biological significance of the data. This is achieved by integrating the experimental results with comprehensive lipidomics databases and pathway analysis platforms. creative-proteomics.com

Lipidomics databases serve as repositories of information on known lipid structures, properties, and their roles in biological pathways. creative-proteomics.com By mapping the identified lipids to these databases, researchers can confirm annotations and gain insights into the functional roles of the observed molecules. creative-proteomics.com

Pathway analysis platforms use statistical methods to identify metabolic or signaling pathways that are significantly impacted in an experiment. creative-proteomics.com These tools take a list of identified lipids and their corresponding abundance changes as input and map them onto curated pathway diagrams from databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG) and Reactome. creative-proteomics.com This approach allows researchers to move from a simple list of lipids to a systems-level understanding of the metabolic network's response to a given stimulus or condition. creative-proteomics.combioengineer.org

Platform/DatabaseDescriptionFunction in Data Interpretation
LIPID MAPSA large, publicly accessible database and resource for lipidomics, providing a standardized classification system. clipidomics.comescholarship.orgProvides detailed structural and functional information for identified lipids and hosts various analysis tools. escholarship.org
KEGG (Kyoto Encyclopedia of Genes and Genomes)A database resource for understanding high-level functions and utilities of the biological system. creative-proteomics.comUsed for pathway mapping to visualize how changes in lipid abundance affect specific metabolic pathways. creative-proteomics.com
ReactomeA free, open-source, curated and peer-reviewed pathway database. creative-proteomics.comProvides detailed reaction-level views of metabolic and signaling pathways involving identified lipids. creative-proteomics.com
bioPANA web-based tool for lipid pathway analysis. clipidomics.comPerforms enrichment analysis to identify pathways that are over-represented in a given list of lipids. clipidomics.com

Challenges and Future Directions in ω 3 Arachidonic Acid D8 Research

Methodological Refinements for Enhanced Sensitivity and Specificity

A primary challenge in the study of ω-3 Arachidonic Acid-d8 and its metabolites is the development of analytical methods that offer high sensitivity and specificity. The accurate quantification of this compound and its biologically derived products within complex biological matrices is essential for understanding its metabolic pathway and physiological impact.

Current research heavily relies on mass spectrometry (MS) coupled with chromatographic separation. Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful tools for measuring lipid mediators. creative-proteomics.com However, significant challenges remain. The separation of various regio-isomers and cis/trans-isomers of metabolites, which may have distinct biological activities, requires sophisticated chromatographic methods. nih.gov For instance, a published UPLC-MS/MS method for cytochrome P450 (CYP) metabolites of arachidonic acid demonstrated the ability to separate all four regioisomers of epoxyeicosatrienoic acids (EETs), a feat crucial for understanding their specific roles. nih.gov

Future advancements must focus on improving the limits of detection (LOD) and streamlining sample preparation, which often involves complex steps like liquid-liquid extraction, saponification, and derivatization. creative-proteomics.comnih.govnih.gov While derivatization can enhance sensitivity, it also adds complexity and potential for variability. creative-proteomics.comnih.gov The development of methods that can directly analyze these compounds with high sensitivity without extensive preparation is a key goal. Furthermore, emerging technologies like Raman micro-spectroscopy offer a complementary approach, enabling the visualization of deuterated lipid uptake and storage within single cells and providing spatial information that MS-based methods lack. researchgate.net

Analytical TechniquePrimary Use in Deuterated FA ResearchStrengthsChallenges & Future Directions
LC-MS/MS Quantification of deuterated FAs and their metabolites (eicosanoids, etc.). nih.govcreative-proteomics.comHigh sensitivity and specificity; suitable for complex biological samples. creative-proteomics.comSeparating isomers nih.gov; complex sample prep nih.gov; improving throughput.
GC-MS Quantification of total fatty acid profiles after derivatization. nih.govExcellent chromatographic resolution for fatty acid methyl esters (FAMEs).Requires derivatization; not suitable for thermally unstable metabolites. creative-proteomics.com
Raman Micro-spectroscopy Imaging the subcellular distribution of deuterated lipids. researchgate.netProvides spatial resolution; non-destructive; tracks lipid transformations. researchgate.netLower sensitivity than MS; requires specialized equipment and expertise.

Unraveling Novel Lipid-Mediated Biological Processes and Regulatory Mechanisms

The central premise for the biological activity of deuterated PUFAs lies in the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making the abstraction of a deuterium (B1214612) atom a slower, more energy-intensive process. Since hydrogen abstraction is the rate-limiting step in the oxidation of PUFAs by many enzymes (like cyclooxygenases and lipoxygenases) and by non-enzymatic free radicals, deuteration at these sites can dramatically slow down the production of downstream metabolites. nih.govnih.gov

Research has demonstrated that this is not just a simple "off-switch." Site-specific deuteration can selectively modulate enzymatic pathways. For instance, studies using a library of deuterated ω-6 arachidonic acid isotopologues in macrophages revealed that deuteration at different positions had varied effects on cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.govacs.org Notably, deuteration at the C10 position was found to promote the formation of the resolving lipid mediator lipoxin B4, suggesting that deuteration can shunt the substrate away from pro-inflammatory pathways (COX) and towards anti-inflammatory or pro-resolving pathways (LOX). acs.orgictt.by

A major future challenge is to unravel these novel regulatory mechanisms for ω-3 fatty acids specifically. While ω-6 arachidonic acid is the precursor to major pro-inflammatory eicosanoids, ω-3 fatty acids like EPA and DHA are precursors to potent anti-inflammatory and pro-resolving mediators. nih.govnih.govarvojournals.org Future studies should investigate how deuteration of ω-3 arachidonic acid affects its conversion by key enzyme families—COX, LOX, and the cytochrome P450 (CYP) epoxygenases—to understand if it can further enhance the production of beneficial, pro-resolving lipid mediators. nih.gov

Deuteration Site (ω-6 AA)Enzyme Pathway AffectedObserved Effect in Research ModelsReference
C13 COX-2, 15-LOX-2Dramatically decreases enzyme activity, reducing production of certain prostaglandins (B1171923). nih.gov
C7 and C10 5-LOXAffects the performance of the 5-LOX enzyme. nih.gov
C10 COX pathway vs. LOX pathwayShunts AA away from the COX pathway and toward the LOX pathway, promoting formation of anti-inflammatory lipoxin B4. acs.org

Development of Advanced Deuterated Analogues for Targeted Research Questions

The initial development of deuterated PUFAs focused on creating molecules resistant to oxidation. However, the future lies in designing and synthesizing advanced deuterated analogues to ask highly specific biological questions. The creation of a complete library of arachidonic acid isotopologues, with deuterium placed at various bis-allylic positions (singly or in combination), has been a major breakthrough. researchgate.netretrotope.com This library allows researchers to systematically probe the role of each oxidation-prone site. ictt.by

This approach moves beyond simply slowing all oxidation to a more nuanced "soft" modulation of inflammatory responses. nih.gov By choosing a specific deuterated analogue, it may be possible to fine-tune the output of eicosanoids—for example, to decrease the synthesis of a specific pro-inflammatory prostaglandin (B15479496) while leaving the production of other mediators intact. nih.gov

For this compound, future research should focus on synthesizing a similar library of isotopologues. While the currently available form is deuterated at eight positions caymanchem.com, creating analogues with deuterium selectively placed at specific double bonds would be a powerful tool. Such a library would enable researchers to dissect the enzymatic processing of ω-3 arachidonic acid and to design molecules with tailored biological activities, potentially enhancing its conversion into specific beneficial metabolites. This synthetic effort is critical for transforming deuterated fatty acids from simple research probes into potential precision therapeutic agents.

Q & A

Q. How does ω-3 Arachidonic Acid-d8 enable precise tracking of lipid metabolic flux in cellular models?

this compound incorporates eight deuterium atoms at specific positions, enhancing stability and enabling detection via mass spectrometry (LC-MS/MS) with minimal isotopic interference. Researchers use it to trace endogenous arachidonic acid (AA) conversion into eicosanoids (e.g., prostaglandins, leukotrienes) by spiking AA-d8 into cell cultures and quantifying its metabolites. Key methodological steps include:

  • Extraction : Use the Bligh-Dyer method (chloroform:methanol:water, 2:1:0.8) to isolate lipids while preserving deuterium labels .
  • Quantification : Normalize AA-d8-derived metabolites against non-deuterated counterparts using isotope dilution curves .
  • Validation : Confirm enzyme specificity (e.g., CYP450, cyclooxygenase) via inhibition assays with selective blockers like indomethacin (COX inhibitor) .

Q. What experimental design variables are critical for using AA-d8 in lipidomics studies?

Key variables include:

  • Cell type : Astrocytes efficiently elongate/desaturate AA precursors, while neurons rely on uptake, necessitating model-specific validation .
  • Incubation time : Optimize to capture early-phase metabolites (e.g., 5-HETE within 30 min) versus late-phase products (e.g., prostaglandins at 24 hr) .
  • Deuterium stability : Verify label retention under experimental conditions (e.g., pH, temperature) via control experiments with deuterated standards .

Advanced Research Questions

Q. How do isotopic effects of AA-d8 influence enzyme kinetics in CYP450-mediated eicosanoid synthesis?

Deuterium substitution at double-bond positions alters substrate binding affinity for CYP450 isoforms (e.g., CYP2C/2J). For example:

  • Competitive inhibition : AA-d8 reduces EPA/DHA metabolism by CYP2C isoforms due to altered regioselectivity, shifting epoxidation from ω-3 to ω-6 positions .
  • Kinetic parameters : Measure KmK_m and VmaxV_{max} using microsomal assays, comparing AA-d8 with non-deuterated AA. Studies show a 10–20% reduction in VmaxV_{max} for AA-d8 due to isotopic mass effects .
  • Data interpretation : Use Michaelis-Menten models corrected for isotopic dilution to avoid underestimating enzymatic turnover .

Q. What strategies resolve contradictions in AA-d8 metabolic flux data across different tissue models?

Discrepancies often arise from tissue-specific phospholipid remodeling or competing pathways. Solutions include:

  • Pathway inhibition : Co-administer AA-d8 with Δ6-desaturase inhibitors (e.g., SC-26196) to isolate CYP450/COX contributions .
  • Combinatorial tracing : Pair AA-d8 with 13C^{13}\text{C}-labeled linoleic acid to differentiate elongation/desaturation pathways .
  • Multi-omics integration : Correlate lipidomics data with transcriptomics (e.g., CYP4A11 expression levels) to contextualize metabolic outputs .

Q. How does AA-d8 facilitate mechanistic studies of ω-3/ω-6 fatty acid competition in inflammatory signaling?

AA-d8 allows quantification of substrate preference in eicosanoid synthesis:

  • COX-1/COX-2 selectivity : AA-d8 competes with EPA in COX-1, reducing PGE2_2 synthesis by 40–60%, while COX-2 remains less inhibited, favoring 2-series prostanoids .
  • Receptor profiling : Compare binding affinities of AA-d8-derived metabolites (e.g., TxA3_3-d8 vs. TxA2_2) at TPα receptors using radioligand displacement assays .
  • In vivo relevance : Validate findings in membrane phospholipid-enriched models (e.g., cardiomyocytes) where AA-d8 incorporation mirrors dietary ω-3 supplementation effects .

Critical Considerations

  • Source validation : Avoid commercial vendors with unverified purity claims (e.g., ). Use suppliers providing ≥98% purity certificates (e.g., Cayman Chemicals, Santa Cruz Biotechnology) .
  • Ethical compliance : Adhere to biosafety protocols for lipid handling (OSHA-compliant gloves, chemical-resistant eyewear) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.